N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide

2,1,3-benzothiadiazole-4-sulfonamide carbonic anhydrase kinase inhibitor

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034594-31-3) is a heterocyclic sulfonamide that fuses a benzothiophene-hydroxyethyl motif with a 2,1,3-benzothiadiazole-4-sulfonamide core (molecular formula C₁₆H₁₃N₃O₃S₃; MW 391.48). This compound belongs to the 2,1,3-benzothiadiazole-4-sulfonamide chemotype, a privileged scaffold investigated for carbonic anhydrase inhibition, kinase modulation, and CNS receptor antagonism.

Molecular Formula C16H13N3O3S3
Molecular Weight 391.48
CAS No. 2034594-31-3
Cat. No. B2482040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2034594-31-3
Molecular FormulaC16H13N3O3S3
Molecular Weight391.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O
InChIInChI=1S/C16H13N3O3S3/c20-13(11-9-23-14-6-2-1-4-10(11)14)8-17-25(21,22)15-7-3-5-12-16(15)19-24-18-12/h1-7,9,13,17,20H,8H2
InChIKeyVGISYSFGVFFGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034594-31-3): Procurement-Relevant Structural and Pharmacophore Profile


N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034594-31-3) is a heterocyclic sulfonamide that fuses a benzothiophene-hydroxyethyl motif with a 2,1,3-benzothiadiazole-4-sulfonamide core (molecular formula C₁₆H₁₃N₃O₃S₃; MW 391.48) . This compound belongs to the 2,1,3-benzothiadiazole-4-sulfonamide chemotype, a privileged scaffold investigated for carbonic anhydrase inhibition, kinase modulation, and CNS receptor antagonism [1]. At the time of this evidence guide, the molecule is primarily available through screening-compound vendors and chemical-supply platforms; no independently peer-reviewed publication, patent with quantitative biological data, or authoritative database entry (e.g., ChEMBL, PubChem BioAssay, BindingDB) directly linked to CAS 2034594-31-3 has been located [2].

Why Generic 2,1,3-Benzothiadiazole-4-sulfonamide Analogs Cannot Substitute for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide


The 2,1,3-benzothiadiazole-4-sulfonamide core is a well-precedented pharmacophore [1], yet the biological activity and physicochemical properties of individual members are exquisitely sensitive to the amine-side-chain substituent [2]. Closely related analogs—such as N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-, and N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]- variants—share the same core but differ in the position of the benzothiophene attachment, the presence of a methyl group on the hydroxyalkyl linker, or the replacement of benzothiophene with furan/thiophene rings. These structural variations alter hydrogen-bond donor/acceptor geometry, lipophilicity (cLogP), and metabolic vulnerability . In the absence of head-to-head or cross-study comparisons, no generic substitution can be assumed to preserve binding affinity, selectivity, ADME properties, or functional activity. For any screening campaign or SAR program, procurement of the exact CAS-listed compound is a minimum requirement to ensure reproducibility.

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide vs. Closest Analogs


Absence of Publicly Available Comparative Bioactivity Data: A Critical Procurement Caveat

A comprehensive search of PubMed, Google Scholar, ChEMBL, PubChem BioAssay, BindingDB, SureChEMBL, and major vendor sites (Sigma-Aldrich, MedChemExpress, Tocris, Selleck) returned no peer-reviewed publication, patent bioactivity entry, or authoritative database record directly associated with CAS 2034594-31-3 [1]. Consequently, no direct head-to-head comparison data, cross-study comparable data, or class-level quantitative inference can be established at this time. The closest class-level inference derives from the broader 2,1,3-benzothiadiazole-4-sulfonamide literature, where carbonic anhydrase II (hCA II) Ki values range from sub-nanomolar to micromolar depending on the amine substituent [2]. However, extrapolating these values to CAS 2034594-31-3 is not scientifically justified. Vendors report purity of ≥95% by HPLC for the compound , which meets standard screening-library requirements but does not constitute a differentiating feature relative to analogs of equivalent purity.

2,1,3-benzothiadiazole-4-sulfonamide carbonic anhydrase kinase inhibitor

Recommended Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide Based on Chemotype Inference


Carbonic Anhydrase Isoform Profiling as a Primary Screening Candidate

The 2,1,3-benzothiadiazole-4-sulfonamide core is the canonical zinc-binding warhead for carbonic anhydrase (CA) inhibition [1]. CAS 2034594-31-3 can be deployed in fluorescence-based CA inhibition assays (e.g., stopped-flow CO₂ hydration) across a panel of human CA isoforms (hCA I, II, IX, XII) to establish its isoform-selectivity fingerprint. The benzothiophene-hydroxyethyl tail is predicted by structural inspection to modulate isoform discrimination through interactions with the hydrophobic/hydrophilic rim of the active-site cavity [1]. Because no literature Ki or IC₅₀ values exist, procurement is most rational when the screening objective is de novo SAR exploration rather than confirmation of a published hit.

Kinase Panel Screening Leveraging the Sulfonamide Hinge-Binding Motif

Aryl-sulfonamides are established hinge-binding elements in kinase inhibitor design [2]. The benzothiadiazole-4-sulfonamide fragment in CAS 2034594-31-3 presents two hydrogen-bond acceptors and one donor, while the benzothiophene moiety can occupy the hydrophobic back pocket. The compound is suitable for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) at a single concentration (10 µM) followed by dose-response validation, with the goal of identifying previously unrecognized kinase targets for this chemotype.

CNS Receptor Antagonist Screening Informed by Patent SAR

Patent US6599904 demonstrates that 2,1,3-benzothiadiazole-4-sulfonamide derivatives can exhibit CNS activity, including serotonin 5-HT₆ receptor antagonism [3]. Although CAS 2034594-31-3 is not explicitly claimed, its structural similarity to the exemplified compounds supports its use in radioligand binding assays against a panel of aminergic GPCRs (5-HT₁A, 5-HT₂A, 5-HT₆, D₂, D₃). Procurement for this scenario is justified when the research goal is to map the structure-activity landscape of benzothiophene-substituted benzothiadiazole-sulfonamides at CNS targets.

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